molecular formula C18H15NO4 B12774938 3-Phenyl-7-carboethoxyaminocoumarin CAS No. 42960-43-0

3-Phenyl-7-carboethoxyaminocoumarin

Cat. No.: B12774938
CAS No.: 42960-43-0
M. Wt: 309.3 g/mol
InChI Key: JNOSGBIRYACEDQ-UHFFFAOYSA-N
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Description

3-Phenyl-7-carboethoxyaminocoumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-carboethoxyaminocoumarin typically involves the condensation of a phenyl-substituted benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-carboethoxyaminocoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-7-carboethoxyaminocoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-7-carboethoxyaminocoumarin involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-7-carboethoxyaminocoumarin is unique due to the presence of both phenyl and carboethoxyamino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its analogs .

Properties

CAS No.

42960-43-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl N-(2-oxo-3-phenylchromen-7-yl)carbamate

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)19-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,2H2,1H3,(H,19,21)

InChI Key

JNOSGBIRYACEDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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